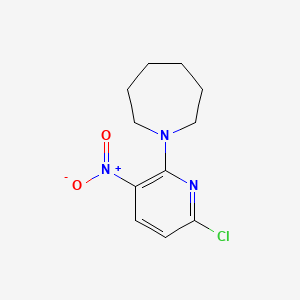

1-(6-Chloro-3-nitropyridin-2-yl)azepane

Description

Chemical Identity and Nomenclature

The compound this compound possesses the Chemical Abstracts Service registry number 1094400-01-7, which serves as its unique identifier in chemical databases and literature. The molecular formula is established as C₁₁H₁₄ClN₃O₂, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is calculated to be 255.70 grams per mole, placing it in the range of medium-sized organic molecules suitable for pharmaceutical and materials science applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically constructed as 1-(6-chloro-3-nitro-2-pyridinyl)azepane, which precisely describes the substitution pattern and connectivity. Alternative nomenclature systems provide additional descriptive names, including the more descriptive form that emphasizes the pyridine ring substitution pattern. The compound is also referenced by its MDL number MFCD11206177, which serves as an additional identifier in chemical inventory systems.

The structural connectivity can be described through the InChI code 1S/C11H14ClN3O2/c12-10-6-5-9(15(16)17)11(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2, which provides a machine-readable description of the molecular structure. The corresponding InChI key BBVYEOPHSWKAIM-UHFFFAOYSA-N serves as a shortened identifier for database searches and computational applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1094400-01-7 |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ |

| Molecular Weight | 255.70 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(6-chloro-3-nitro-2-pyridinyl)azepane |

| MDL Number | MFCD11206177 |

| Melting Point | 68-69°C |

The physical properties of the compound include a melting point range of 68-69 degrees Celsius, indicating a crystalline solid at room temperature with moderate thermal stability. The compound's physical form is described as a solid, consistent with its molecular weight and intermolecular interactions expected from the polar functional groups present in the structure.

Historical Context in Heterocyclic Chemistry

The historical development of compounds such as this compound can be traced through the independent evolution of pyridine and azepane chemistry, culminating in the modern capability to combine these ring systems in sophisticated molecular architectures. The foundation for this compound's development rests upon more than a century of advancement in heterocyclic chemistry, beginning with the early discoveries of fundamental heterocyclic systems.

Pyridine chemistry traces its origins to the work of Scottish scientist Thomas Anderson, who first isolated pyridine in 1849 from animal bones subjected to high-temperature heating. Anderson's initial characterization described pyridine as a colorless liquid with distinctive properties, including high water solubility and ready dissolution in concentrated acids. The naming of pyridine by Anderson reflected its derivation from high-temperature processes, using the Greek word for fire, "pyr," combined with the suffix "idine" to indicate a cyclic nitrogen-containing compound.

The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with nitrogen. This structural understanding was experimentally confirmed through reduction studies that converted pyridine to piperidine, establishing the fundamental aromatic character of the pyridine ring system. The first synthesis of pyridine from basic starting materials was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a heated iron tube, marking the first synthesis of a heteroaromatic compound.

The industrial development of pyridine synthesis gained momentum with Arthur Rudolf Hantzsch's work in 1881, which described the synthesis of pyridine derivatives using combinations of β-keto acids, aldehydes, and ammonia. However, the most significant advancement came in 1924 when Russian chemist Aleksei Chichibabin developed an efficient synthesis method using inexpensive reagents, forming the basis for modern industrial pyridine production. The Chichibabin synthesis involves condensation reactions of aldehydes, ketones, and related compounds in the presence of ammonia, providing yields suitable for commercial production.

| Historical Milestone | Year | Significance |

|---|---|---|

| First pyridine isolation | 1849 | Thomas Anderson's discovery from animal bones |

| Structural elucidation | 1869-1871 | Körner and Dewar's benzene analogy |

| First synthetic preparation | 1876 | Ramsay's acetylene-hydrogen cyanide synthesis |

| Hantzsch synthesis development | 1881 | Foundation for derivative preparation |

| Chichibabin industrial synthesis | 1924 | Efficient commercial production method |

The development of nitrated pyridine derivatives represents a specialized branch of pyridine chemistry that required overcoming significant synthetic challenges. The nitration of pyridines proved problematic using conventional nitration methods due to the electron-deficient nature of the pyridine ring, which resists electrophilic substitution. Research into pyridine nitration led to the development of specialized procedures using dinitrogen pentoxide as a nitrating agent, with subsequent treatment using sodium bisulfite solutions to achieve controlled nitration at the 3-position. These methods enabled the preparation of 3-nitropyridine derivatives, including those with additional substitution patterns such as the 6-chloro-3-nitropyridine system found in the target compound.

Azepane chemistry developed along a separate historical trajectory, with seven-membered nitrogen heterocycles receiving significant attention due to their unique conformational properties and potential biological activities. Azepane, the saturated seven-membered ring analog of azepine, represents a relatively recent addition to the heterocyclic chemistry toolkit compared to the longer-established pyridine chemistry. The compound serves as a precursor to various pharmaceuticals and demonstrates the versatility of seven-membered nitrogen heterocycles in medicinal chemistry applications.

The systematic nomenclature of seven-membered nitrogen heterocycles follows the Hantzsch-Widman system, which provides standardized naming conventions for heterocyclic compounds. Under this system, the seven-membered saturated nitrogen heterocycle receives the name azepane, with the "aza" prefix indicating nitrogen and the "epane" suffix indicating a seven-membered saturated ring. This nomenclature system, developed by Arthur Rudolf Hantzsch and Karl Oskar Widman, provides the foundation for systematic naming of complex heterocyclic systems such as this compound.

The convergence of pyridine and azepane chemistry in compounds such as this compound represents the modern capability to combine different heterocyclic systems through strategic synthetic design. Seven-membered heterocyclic compounds, including azepines and azepanes, have gained recognition for their pharmacological and therapeutic potential, driving research into their synthesis and functionalization. The development of methods to prepare substituted azepanes has expanded significantly, with recent advances including photochemical dearomative ring expansion techniques that transform aromatic precursors into seven-membered ring systems.

Contemporary research in this field demonstrates the continued evolution of heterocyclic chemistry, with researchers developing novel strategies for azepane synthesis that achieve high fidelity and enable access to complex substitution patterns. These advances have enabled the preparation of azepane-containing compounds with sophisticated substitution patterns, exemplified by molecules such as this compound that combine multiple heterocyclic systems in a single molecular framework.

Properties

IUPAC Name |

1-(6-chloro-3-nitropyridin-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c12-10-6-5-9(15(16)17)11(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVYEOPHSWKAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloro-3-nitropyridin-2-yl)azepane is a synthetic organic compound that has garnered attention for its potential biological activities. The compound is characterized by the presence of a chlorinated nitropyridine moiety, which is known to influence its pharmacological properties significantly. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the nitro group (-NO₂) and chlorine atom (-Cl) on the pyridine ring contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Nitro compounds, in general, are known for their diverse biological activities, including:

- Antimicrobial Activity : Nitro groups can induce redox reactions within microbial cells, leading to cellular toxicity and death. This mechanism is critical in compounds targeting bacteria and parasites .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, potentially affecting pathways related to cell proliferation and survival .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of nitro-substituted compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the nitro group plays a crucial role in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Potential

Another research effort focused on evaluating the antiproliferative effects of similar nitro-containing compounds against various cancer cell lines. The findings suggested that compounds with a similar structural framework could induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Research Findings

Recent studies have highlighted the importance of the nitro group in conferring biological activity to organic compounds. The following points summarize key findings related to this compound:

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as nitro and chloro enhances the compound's lipophilicity and binding affinity to biological targets.

- Toxicological Considerations : While exhibiting promising biological activities, nitro compounds can also pose toxicity risks due to their reactive nature. Further toxicological assessments are essential for therapeutic applications .

- Potential Therapeutic Applications : Given its diverse biological activities, this compound may serve as a lead compound for developing new antimicrobial or anticancer agents.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 6-chloro-3-nitropyridine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer cell lines (A549) with IC50 values in the low micromolar range.

- Protein Kinase Inhibition : Compounds similar to 1-(6-Chloro-3-nitropyridin-2-yl)azepane have been explored as potential inhibitors for protein kinases, which are critical targets in cancer therapy.

-

Agricultural Chemistry

- Fungicidal Activity : Pyrimidinamine derivatives related to this compound have been synthesized and tested for their fungicidal properties, demonstrating promising results against various fungal pathogens.

-

Materials Science

- Coordination Complexes : The compound's ability to form coordination complexes has implications in developing new materials with specific electronic or optical properties.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as molecular docking and kinetic assays are utilized to understand its pharmacodynamics and pharmacokinetics.

Case Study 1: Antitumor Efficacy

In a controlled study involving various naphthyridine derivatives, the compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range, suggesting that structural modifications can enhance biological activity and selectivity towards cancer cells.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between the compound and carbonic anhydrase isoforms. Using kinetic assays, it was found that the compound effectively binds to the active site of CA IX, demonstrating competitive inhibition. This binding affinity was confirmed through molecular docking studies, highlighting the importance of the azepane moiety in enhancing enzyme interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridine vs. Benzene/Pyrimidine Derivatives

- 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (C₁₁H₁₃ClN₂O₄S): Replaces the pyridine core with a benzene ring and introduces a sulfonyl group.

- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride (C₁₀H₁₆ClN₅S·HCl): Features a pyrimidine core and a diazepane ring (two nitrogen atoms). The methylthio group and hydrochloride salt enhance hydrophilicity, while the pyrimidine core may influence base-pairing interactions in biological systems .

Substituent Position and Functional Groups

- 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine (C₈H₁₀ClN₃O₂): Shares the pyridine backbone with identical chloro and nitro substituents but substitutes azepane with a smaller isopropylamine group. This reduces steric bulk and may limit binding affinity in certain biological targets .

- 1-[(6-Chloropyridin-3-yl)sulfonyl]azepane (C₁₁H₁₅ClN₂O₂S): Introduces a sulfonyl linker between the pyridine and azepane, increasing molecular weight (274.77 g/mol) and altering electronic properties due to the electron-withdrawing sulfonyl group .

Physicochemical and Functional Properties

Key Observations:

Preparation Methods

Method A: Chlorination of 3-Nitro-2-picoline

- Reagents: Phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and DMF as solvent.

- Conditions: Reflux at 110–115°C for 8 hours.

- Yield: Approximately 62–85%.

This route involves chlorination of 3-nitro-2-picoline, where PCl₅ facilitates substitution at the 6-position of the pyridine ring, replacing hydroxyl groups or activating positions for chlorination.

Method B: Direct Chlorination via PCl₅ and POCl₃

- Reaction: Heating 6-hydroxy-3-nitro-2-picoline with PCl₅ and POCl₃ at 110°C to 115°C.

- Outcome: Formation of 6-chloro-2-picoline with yields around 62%, indicating efficient chlorination under reflux conditions.

Nitration of the Chlorinated Pyridine

The nitration step introduces the nitro group at the 3-position:

- Reagents: Concentrated nitric acid or nitrating mixtures.

- Conditions: Mild temperature control (~0°C to room temperature) to prevent over-nitration.

- Outcome: Formation of 6-chloro-3-nitro-2-picoline as the main product.

The nitration typically proceeds via electrophilic aromatic substitution, with the chloro substituent directing nitration to the 3-position.

Reduction of Nitro Group to Amino

The nitro group is reduced to an amino group, which is essential for subsequent cyclization to azepane:

Method: Catalytic Hydrogenation

- Reagents: Palladium on carbon (Pd/C) catalyst.

- Conditions: Hydrogen atmosphere at 40–45°C and 0.3–0.5 MPa pressure.

- Outcome: Near-quantitative reduction to 6-chloro-3-aminopyridine derivatives, with yields around 98%.

Alternative: Chemical Reduction

- Reagents: Sodium hydrosulfide hydrate (NaHS) or iron powder with ammonium chloride.

- Conditions: Reflux in methanol or ethanol at 80°C for 5 hours.

- Outcome: Efficient reduction with yields around 78%.

Formation of the Azepane Ring

The key step involves cyclization to form the azepane ring attached to the pyridine core:

Method A: Nucleophilic Substitution and Ring Closure

- Reagents: Suitable amino precursors reacted with halogenated intermediates.

- Conditions: Use of bases such as triethylamine (Et₃N) in solvents like acetonitrile (MeCN).

- Process: The amino group reacts with an electrophilic alkylating agent or halogenated pyridine to form the azepane ring via intramolecular cyclization.

Method B: Reductive Amination

- Reagents: Formaldehyde or other aldehyde sources, reducing agents.

- Conditions: Reflux in suitable solvents, often with acid catalysis.

- Outcome: Formation of the azepane ring through stepwise addition and cyclization.

Final Functionalization and Purification

Post-cyclization, the compound undergoes purification through chromatography, recrystallization, or extraction techniques to isolate 1-(6-Chloro-3-nitropyridin-2-yl)azepane with high purity.

Data Summary Table

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 3-Nitro-2-picoline | PCl₅, POCl₃ | Reflux 110–115°C, 8h | 62–85% | Chlorination at 6-position |

| 2 | 6-Chloro-3-nitro-2-picoline | HNO₃ | Mild nitration | Quantitative | Nitro group addition |

| 3 | Nitro compound | Pd/C, H₂ | 40–45°C, 0.3–0.5 MPa | 98% | Nitro reduction to amino |

| 4 | Amino compound | Alkylating agent | Reflux with base | Variable | Ring closure to azepane |

| 5 | Cyclized intermediate | Chromatography | Standard purification | High | Final compound isolation |

Research Findings and Notes

- The chlorination and nitration steps are highly efficient under controlled conditions, with yields exceeding 60%.

- Catalytic hydrogenation provides a clean reduction pathway with yields nearing 98%, minimizing side reactions.

- The cyclization to form the azepane ring is achieved via nucleophilic substitution or reductive amination, with reaction conditions tailored to optimize yield and purity.

- Literature emphasizes the importance of temperature control and reagent stoichiometry to prevent overreaction or formation of by-products.

Q & A

Q. What are the common synthetic routes for 1-(6-Chloro-3-nitropyridin-2-yl)azepane, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between halogenated pyridine precursors and azepane derivatives. For example:

- Step 1: Nitration and chlorination of pyridine precursors to introduce nitro and chloro groups at specific positions.

- Step 2: Reaction of 6-chloro-3-nitropyridine-2-yl derivatives with azepane under basic conditions (e.g., sodium hydride in DMF) to form the target compound .

Key factors affecting yields include: - Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control: Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification: Column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR spectroscopy:

- ¹H NMR: Look for signals from the azepane ring (δ 1.5–2.5 ppm for CH₂ groups) and pyridine protons (δ 8.0–9.0 ppm). The chloro and nitro substituents deshield adjacent protons, causing distinct splitting patterns .

- ¹³C NMR: Identify carbonyl or aromatic carbons influenced by electron-withdrawing groups (e.g., nitro at C3: δ 145–150 ppm) .

- Mass spectrometry (HRMS): Confirm the molecular ion peak (m/z 255.71 for C₁₁H₁₄ClN₃O₂) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

- X-ray crystallography: Resolve regiochemistry and bond angles using SHELX software for refinement .

Q. What are the typical chemical reactions that this compound undergoes, and how do reaction conditions affect product distribution?

Methodological Answer:

- Reduction of nitro group: Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitro group to an amine, altering biological activity .

- Nucleophilic substitution: The chloro group at C6 can be replaced by amines or alkoxides under basic conditions .

- Oxidation: The azepane ring may oxidize to form lactams using KMnO₄ or RuO₄ .

Condition-dependent outcomes: - Solvent polarity: DMF favors substitution, while THF promotes reduction.

- Catalyst selection: Pd-C vs. Raney Ni impacts nitro reduction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated azepane derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic interference .

- Purity validation: Employ HPLC-MS to confirm >95% purity and quantify trace by-products .

- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replace Cl with F or Br) to isolate electronic vs. steric effects .

Q. What challenges arise in crystallographic analysis of nitro-substituted azepane derivatives, and how can SHELX software address them?

Methodological Answer:

- Challenges:

- Solutions using SHELX:

Q. How does the electron-withdrawing effect of the nitro group influence the reactivity of the pyridine ring in this compound?

Methodological Answer: The nitro group at C3:

- Activates the pyridine ring for electrophilic substitution at C4 and C5 positions due to meta-directing effects.

- Deactivates the ring toward nucleophilic attack, except at the chloro-substituted C6, where the electron-withdrawing effect enhances leaving-group displacement .

Experimental validation: - DFT calculations: Compare charge distribution maps (e.g., using Gaussian) to predict reaction sites .

- Kinetic studies: Monitor substitution rates with varying nucleophiles (e.g., amines vs. thiols) .

Q. What strategies optimize the synthesis of this compound to minimize by-products in multi-step reactions?

Methodological Answer:

- Stepwise intermediate purification: Isolate and characterize intermediates (e.g., 6-chloro-3-nitropyridine-2-amine) before azepane coupling .

- Catalyst optimization: Use Pd(OAc)₂/Xantphos for coupling reactions to reduce homocoupling by-products .

- Flow chemistry: Implement continuous-flow reactors to control exothermic nitration steps and improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.